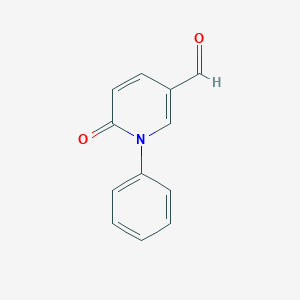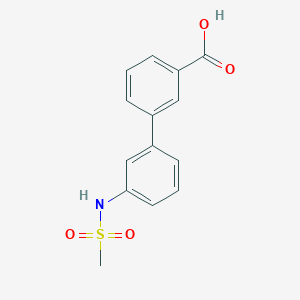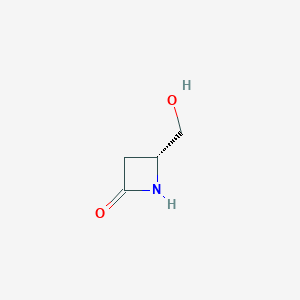
p-Fluorohexahydrosiladifenidol hydrochloride
Descripción general
Descripción
P-Fluorohexahydrosiladifenidol hydrochloride (F6HFSiHCl) is a novel fluorine-containing compound that has been developed for use in various scientific and medical applications. It is a derivative of the naturally occurring amino acid phenylalanine and is composed of two fluorine-containing groups, a hexahydrosiladifenidol (H6SiF) core, and a hydrochloride (HCl) group. F6HFSiHCl has been used as a research tool in various fields, such as medicinal chemistry, biochemistry, and drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of F6HFSiHCl for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Role in Sleep Regulation
p-Fluorohexahydrosiladifenidol hydrochloride has been studied for its effects on sleep regulation. Research indicates that this compound, when injected intracerebroventricularly into rats, can reduce wakefulness and increase slow wave sleep, although it does not significantly modify desynchronized sleep latency and percentage. This suggests its potential role in modulating specific sleep phases and cortical desynchronization processes (Imeri et al., 1992).
Antimuscarinic Actions in Smooth Muscle
Studies have explored the antimuscarinic action of p-Fluorohexahydrosiladifenidol in smooth muscle tissues like the ileum and trachea. It exhibits higher potency in blocking contractions induced by muscarinic agonists in the ileum compared to the trachea. This suggests variable effects on different muscarinic receptors, indicating its potential for differential therapeutic applications (Ehlert et al., 2005).
Muscarinic Receptor Interaction
Research into the interaction of p-Fluorohexahydrosiladifenidol at muscarinic receptors in guinea-pig trachea has been conducted. The compound shows variability in its selectivity for muscarinic receptor subtypes, with significant differences in its efficacy between ileal and tracheal M3 receptors. This indicates its complex interaction with muscarinic receptors and potential for specific receptor targeting (Eglen et al., 1990).
Synthesis and Antimuscarinic Properties
The synthesis of p-Fluorohexahydrosiladifenidol and its derivatives has been an area of focus, revealing its potent and selective antimuscarinic properties. Functional pharmacological studies have shown its behavior as a competitive antagonist at various muscarinic receptors, offering insights into its potential therapeutic applications (Tacke et al., 1991).
Affinity Profiles at Muscarinic Receptor Subtypes
The compound's affinity profiles at different muscarinic receptor subtypes have been studied. These studies indicate significant differences in affinity across muscarinic receptor subtypes, suggesting its utility in research and potential therapeutic targeting of specific receptors (Lambrecht et al., 1989).
Propiedades
IUPAC Name |
cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNOSi.ClH/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22;/h10-13,19,23H,1-9,14-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYYLMGSBSPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClFNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



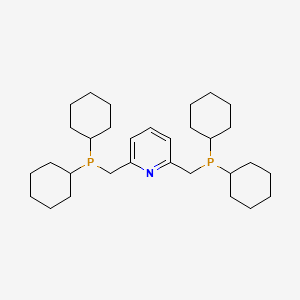
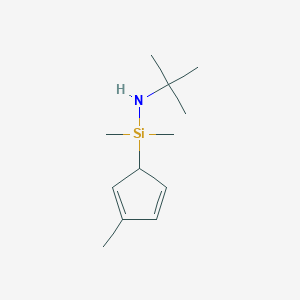

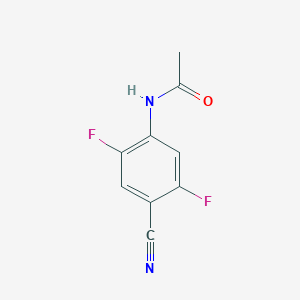
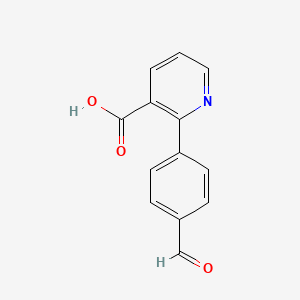

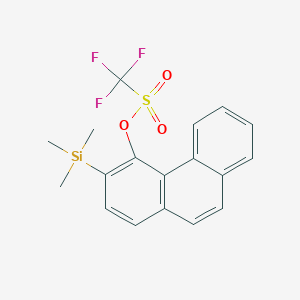
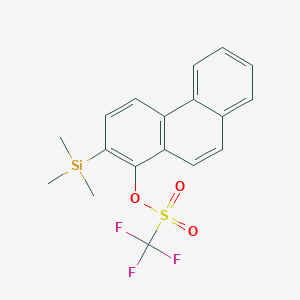
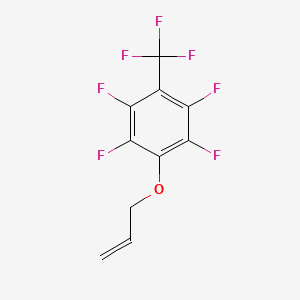

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)
